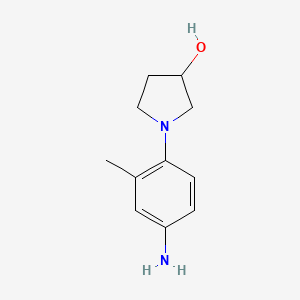

![molecular formula C11H11F2NO4 B1321319 Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester CAS No. 87967-35-9](/img/structure/B1321319.png)

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

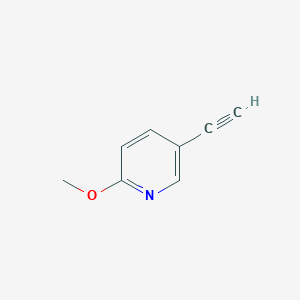

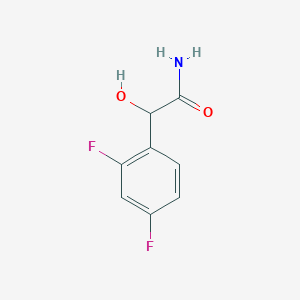

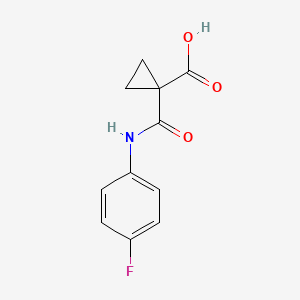

“Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester” is a chemical compound with a molecular formula of C11H11F2NO4 . It is related to 2-Oxo-2-{[4-(trifluoromethoxy) phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate, which has a molecular formula of C18H13F6NO5 .

Synthesis Analysis

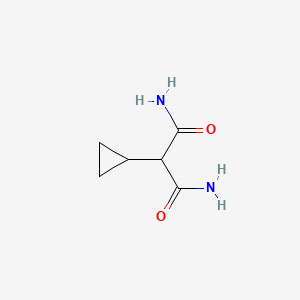

The synthesis of such compounds typically involves reactions like esterification, where an alcohol reacts with a carboxylic acid in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol . For a more specific synthesis pathway, consultation with a synthetic chemist or a detailed literature search would be necessary.Chemical Reactions Analysis

Esters, like “Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester”, can undergo a variety of reactions. One such reaction is hydrolysis, which can occur under acidic or basic conditions . Under acidic conditions, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .Aplicaciones Científicas De Investigación

Synthesis and Condensation Reactions

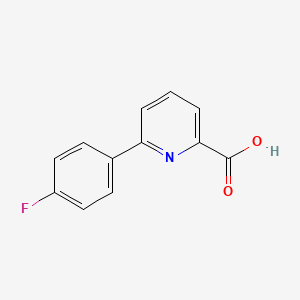

Condensation with Active Methylene Reagents : Acetic acid ethyl esters undergo condensation with active methylene nitriles to form various chemical compounds, as demonstrated in the synthesis of arylazonicotinates and pyridazinones. This process involves intricate reactions such as 6π-electrocyclization, indicating the utility of acetic acid ethyl esters in complex organic syntheses (Al-Mousawi & El-Apasery, 2012).

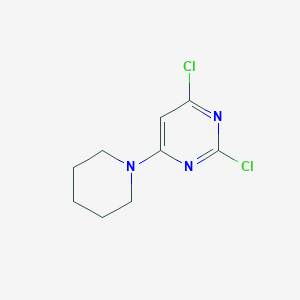

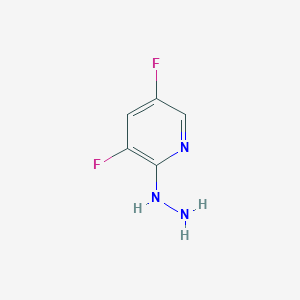

Synthesis of Novel Compounds : Acetic acid ethyl esters are used in the synthesis of diverse chemical entities. For instance, they play a key role in the synthesis of antimicrobial agents and compounds with potential antitumor activity, such as 5-oxo-[1,2,4]triazole derivatives (Demirbas et al., 2004).

Chemical Reactions in Pharmaceutical Synthesis : In the field of pharmaceuticals, acetic acid ethyl esters are crucial for synthesizing compounds like α-ketoamide derivatives. They are used with other reagents for ring opening of N-acylisatin, highlighting their versatility in creating structurally complex pharmaceuticals (El‐Faham et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions. In general, exposure to chemicals should be minimized, and personal protective equipment should be used when handling chemicals .

Propiedades

IUPAC Name |

ethyl 2-[4-(difluoromethoxy)anilino]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO4/c1-2-17-10(16)9(15)14-7-3-5-8(6-4-7)18-11(12)13/h3-6,11H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZVFJDUMCBMGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611374 |

Source

|

| Record name | Ethyl [4-(difluoromethoxy)anilino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester | |

CAS RN |

87967-35-9 |

Source

|

| Record name | Ethyl [4-(difluoromethoxy)anilino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)